

# Physical and chemical properties of Homoplantaginin

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## Compound of Interest

Compound Name: Homoplantaginin

Cat. No.: B191417

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An In-depth Technical Guide to the Physical, Chemical, and Biological Properties of **Homoplantaginin**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Homoplantaginin**, also known as Hispiduloside or Dinatin 7-glucoside, is a flavonoid glycoside found in various medicinal plants, most notably *Salvia plebeia* R. Br.[1][2][3]. As a member of the flavone subclass of flavonoids, it has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and hepatoprotective properties[4]. Emerging research has elucidated its role in modulating critical cellular signaling pathways implicated in metabolic disorders and vascular diseases, positioning it as a promising candidate for further investigation in drug discovery and development. This guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its isolation and analysis, and an in-depth look at its mechanisms of action at the molecular level.

## Physical and Chemical Properties

**Homoplantaginin** presents as a white to beige powder or as a yellow crystal in its hemihydrate form. Its core structure consists of a hispidulin (6-methoxyapigenin) backbone linked to a beta-D-glucopyranoside moiety.

## Core Properties

All quantitative data regarding the core physical and chemical properties of **Homoplantaginin** are summarized in Table 1.

Property	Value	Source(s)
Molecular Formula	C <sub>22</sub> H <sub>22</sub> O <sub>11</sub>	[1]
Molecular Weight	462.4 g/mol	[1]
IUPAC Name	5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one	[1]
CAS Number	17680-84-1	[1]
Melting Point	256-258 °C	[2]
Boiling Point	798.1 ± 60.0 °C at 760 mmHg	[2]
Appearance	White to beige powder	[2]
Canonical SMILES	<chem>COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C(=C3)O)O[C@H]4C(=C(C=C4)C(=O)O)O"&gt;C@@HO</chem>	[1]
InChI Key	GCLAFEGUXXHIFT-IWLDQSELSA-N	[1]

## Solubility

The solubility profile of **Homoplantaginin** is characteristic of many flavonoid glycosides, showing good solubility in polar organic solvents and poor solubility in water.

Solvent	Solubility	Source(s)
Methanol	Soluble	[2]
Ethanol	Soluble	[2]
DMSO	2 mg/mL	[2]
Acetone	Slightly soluble	[2]
Water	Insoluble	[2]

## Spectroscopic Data

The structural elucidation and identification of **Homoplantaginin** are routinely confirmed using a combination of spectroscopic techniques. While comprehensive public datasets of its spectra are limited, the methods listed in Table 3 are standard for its characterization. Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum: Band I (300-400 nm) corresponding to the B-ring, and Band II (240-280 nm) for the A-ring[5][6]. The IR spectrum would be expected to show characteristic peaks for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups[7][8]. Mass spectrometry analysis typically shows a molecular ion peak corresponding to its mass, with fragmentation patterns involving the loss of the glycosidic unit[9][10]. <sup>1</sup>H and <sup>13</sup>C NMR spectra provide detailed structural information, with characteristic shifts for aromatic, methoxy, and glycosidic protons and carbons[1][11][12].

Technique	Purpose	Source(s)
UV-Vis Spectroscopy	Qualitative analysis, quantification (HPLC-UV)	[13][14][15]
Infrared (IR) Spectroscopy	Functional group identification	[7][8]
Mass Spectrometry (MS)	Molecular weight determination, structural elucidation (MS/MS)	[1][9][10]
NMR Spectroscopy ( <sup>1</sup> H, <sup>13</sup> C)	Definitive structural elucidation and confirmation	[1][12]

## Experimental Protocols

The following sections detail established methodologies for the extraction, isolation, and quantitative analysis of **Homoplantagin**.

### Extraction and Isolation from *Salvia plebeia*

This protocol is adapted from methodologies described for isolating flavonoids from *Salvia plebeia*[\[2\]](#)[\[13\]](#)[\[16\]](#).

- **Extraction:** Powdered, dried aerial parts of *Salvia plebeia* are refluxed with 60-95% ethanol. The process is repeated multiple times to ensure exhaustive extraction.
- **Solvent Removal:** The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Liquid-Liquid Partitioning:** The crude extract is suspended in water and partitioned successively with petroleum ether and then n-butanol. The flavonoid glycosides, including **Homoplantagin**, are enriched in the n-butanol fraction.
- **Column Chromatography (Polyamide):** The dried n-butanol fraction is subjected to polyamide column chromatography. The column is eluted with a gradient of methanol in water (e.g., 1:5 to 100:0 v/v). Fractions are collected and monitored by TLC.
- **Column Chromatography (Silica Gel):** Fractions enriched with **Homoplantagin** (e.g., those from the 30% methanol elution) are further purified on a silica gel column, eluting with a solvent system such as dichloromethane/water[\[16\]](#).
- **Final Purification (HPLC):** Final purification to >98% purity is achieved using preparative High-Performance Liquid Chromatography (HPLC)[\[16\]](#). The structure of the isolated compound is then confirmed by spectroscopic methods (MS, NMR)[\[17\]](#).

### Quantitative Analysis by UPLC-MS/MS

This protocol for the determination of **Homoplantagin** in biological matrices (e.g., rat plasma) is based on a validated UPLC-MS/MS method[\[9\]](#)[\[12\]](#).

- **Sample Preparation (Plasma):**

- To 50  $\mu$ L of plasma, add 150  $\mu$ L of a protein precipitation solution (e.g., acetonitrile:methanol 9:1, v/v) containing an appropriate internal standard.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
- Transfer the supernatant for analysis.
- Chromatographic Conditions:
  - System: Waters Acquity H-class UPLC or equivalent[12].
  - Column: UPLC HSS T3 (100 mm  $\times$  2.1 mm, 1.7  $\mu$ m)[9].
  - Mobile Phase A: 0.1% Formic Acid in Water.
  - Mobile Phase B: Acetonitrile.
  - Flow Rate: 0.4 mL/min.
  - Gradient: A typical gradient would be: 10% B (0-0.2 min), 10-85% B (0.2-1.2 min), 85% B (1.2-2.0 min), 85-10% B (2.0-2.5 min), 10% B (2.5-4.0 min)[12].
  - Injection Volume: 2  $\mu$ L.
- Mass Spectrometry Conditions:
  - System: Triple quadrupole tandem mass spectrometer.
  - Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
  - Detection Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transition for **Homoplantagin****in**: m/z 463  $\rightarrow$  301[9]. This transition corresponds to the precursor ion ( $[M+H]^+$ ) fragmenting to the aglycone (hispidulin) upon loss of the glucose moiety.

## General Experimental Workflow Visualization

The logical flow from plant material to purified compound and subsequent analysis is depicted below.

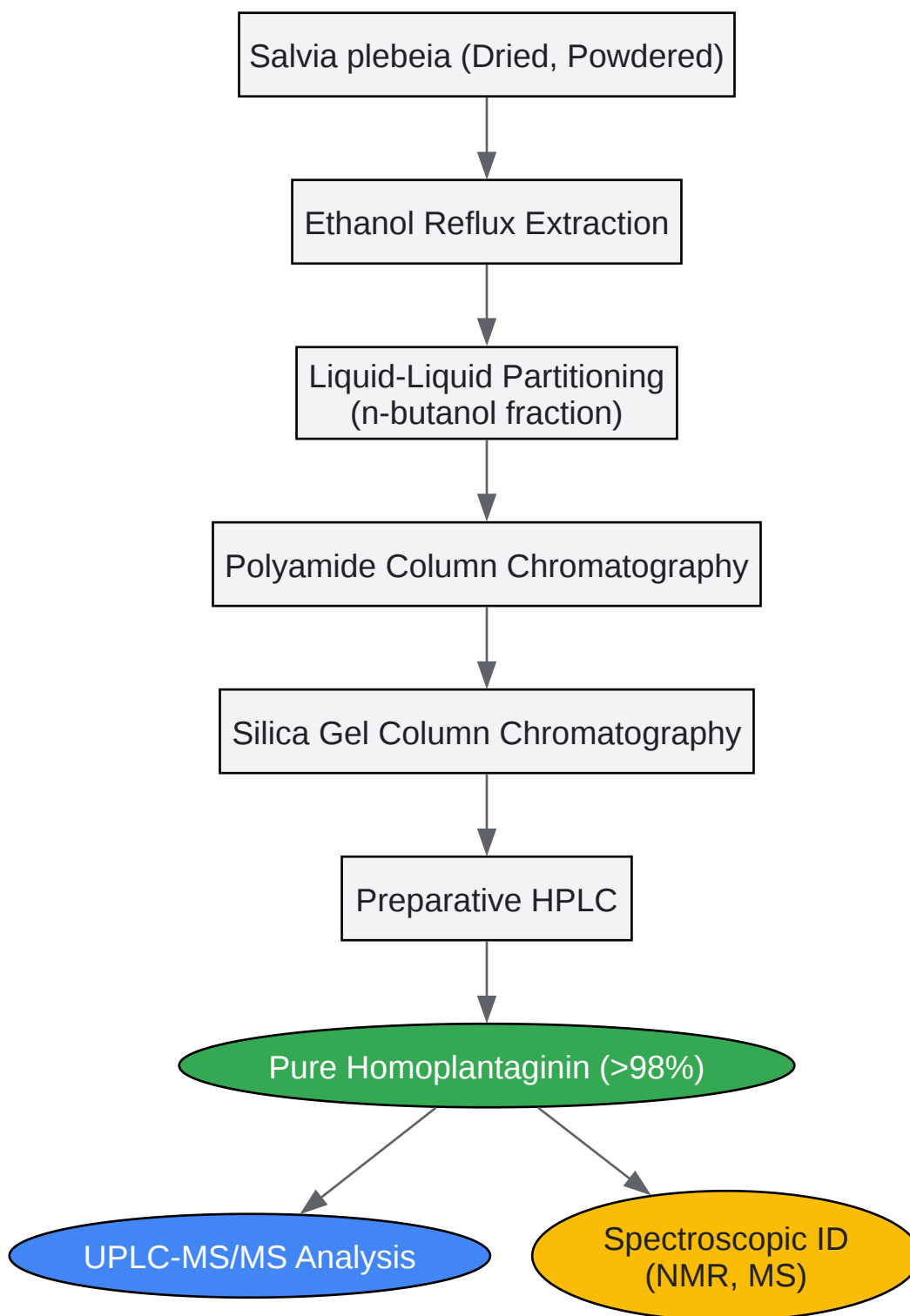


Diagram 1: General Experimental Workflow

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Diagram 1: General Experimental Workflow

## Biological Activity and Signaling Pathways

**Homoplantagin** exerts its biological effects by modulating several key intracellular signaling pathways, primarily related to inflammation, oxidative stress, and metabolic regulation.

### Amelioration of Endothelial Insulin Resistance (IKK $\beta$ /IRS-1/pAkt/peNOS Pathway)

In conditions of metabolic stress, such as high levels of palmitic acid (PA), inflammatory pathways are activated, leading to endothelial insulin resistance. Pro-inflammatory cytokines trigger the activation of IKK $\beta$ , which phosphorylates NF- $\kappa$ B, promoting inflammation. IKK $\beta$  also causes inhibitory serine phosphorylation of Insulin Receptor Substrate-1 (IRS-1), which blocks the insulin signaling cascade. **Homoplantagin** has been shown to inhibit the phosphorylation of IKK $\beta$  and NF- $\kappa$ B[18]. This anti-inflammatory action preserves IRS-1 function, allowing for insulin-mediated tyrosine phosphorylation, which in turn activates the PI3K/Akt pathway. Activated Akt then phosphorylates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a key molecule for maintaining vascular health[18][19][20].

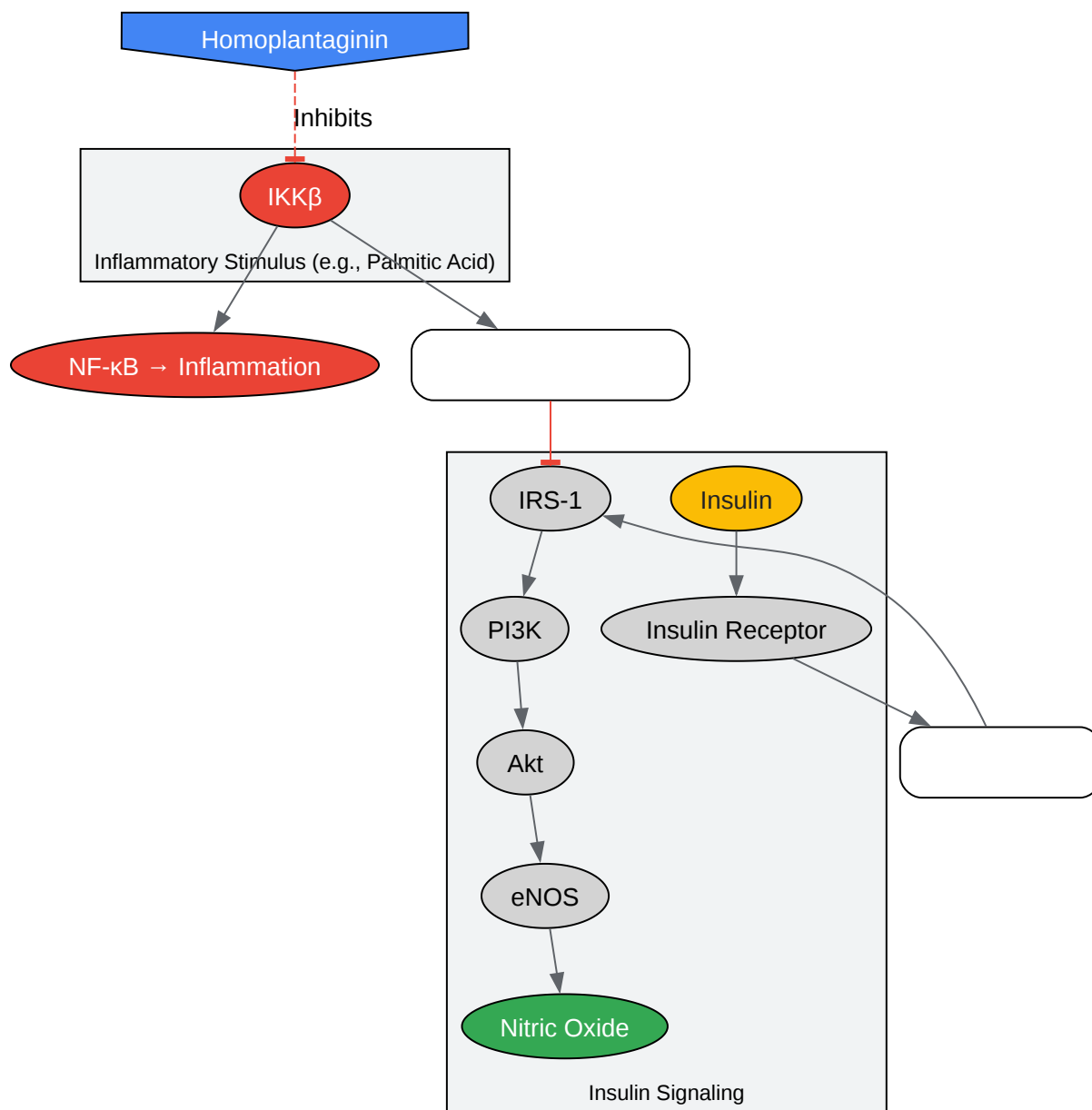


Diagram 2: IKK $\beta$ /IRS-1/pAkt/peNOS Pathway Modulation

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Diagram 2: IKK $\beta$ /IRS-1/pAkt/peNOS Pathway Modulation



## Protection Against Oxidative Stress (Nrf2/HO-1 Pathway)

Oxidative stress, for example that induced by oxidized low-density lipoprotein (oxLDL), is a key driver of endothelial cell injury and atherosclerosis. **Homoplantagin** protects against this by activating the Nrf2/HO-1 antioxidant pathway[11][16]. Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1, which targets it for degradation. In the presence of **Homoplantagin**, Nrf2 is stabilized and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of protective enzymes, most notably Heme Oxygenase-1 (HO-1)[2][16]. HO-1 degrades heme into biliverdin, carbon monoxide, and free iron, products which have potent antioxidant and anti-inflammatory effects, thereby mitigating cellular damage[16].

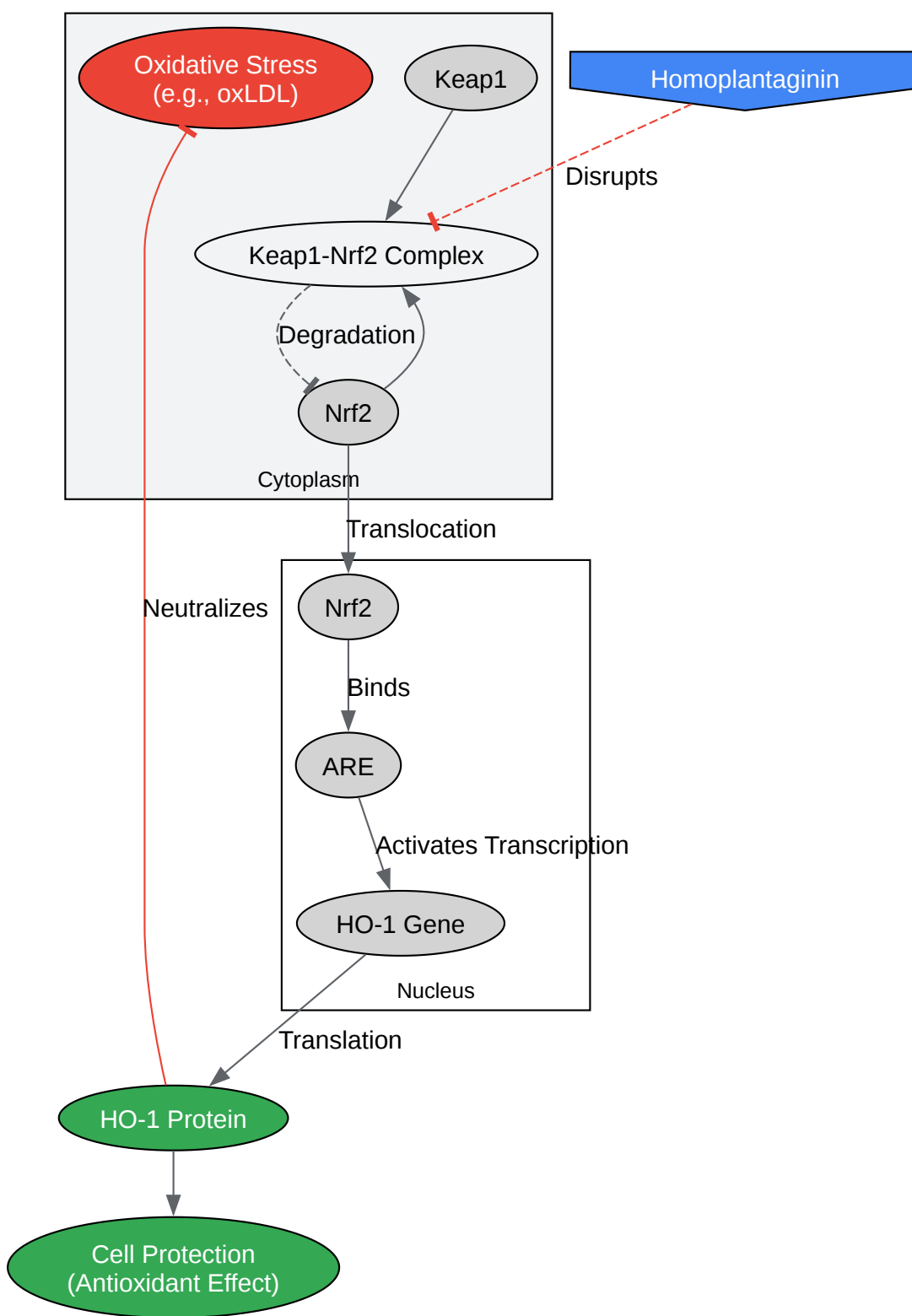


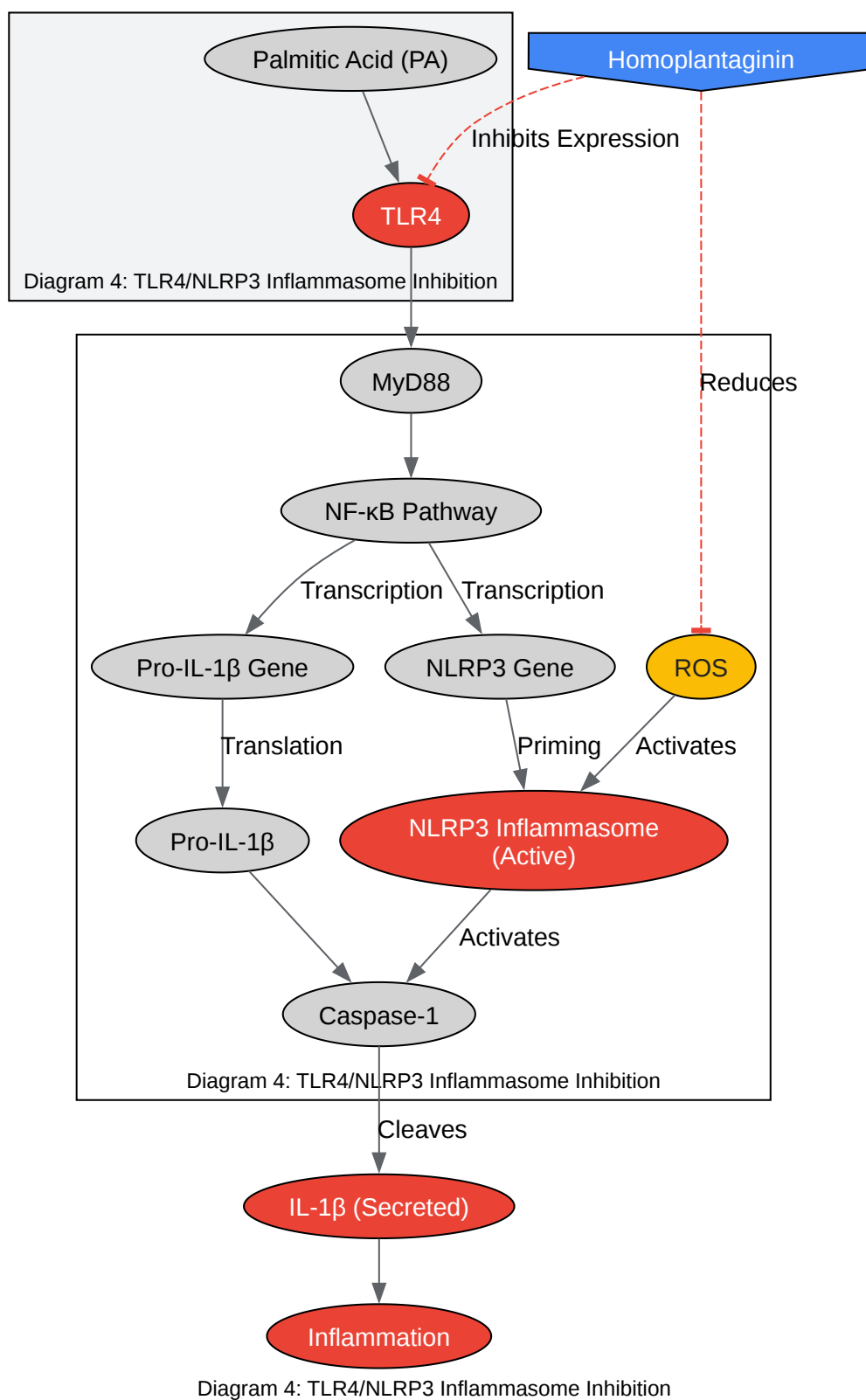
Diagram 3: Nrf2/HO-1 Antioxidant Pathway Activation

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Diagram 3: Nrf2/HO-1 Antioxidant Pathway Activation

## Inhibition of Endothelial Inflammation (TLR4/NLRP3 Pathway)

Palmitic acid can induce endothelial inflammation by activating Toll-like receptor 4 (TLR4). This activation initiates a signaling cascade through adaptor proteins like MyD88, leading to NF- $\kappa$ B activation and the production of pro-inflammatory cytokines. This "priming" step also upregulates the expression of NLRP3, a key component of the inflammasome. A second signal, often reactive oxygen species (ROS), triggers the assembly and activation of the NLRP3 inflammasome, which activates Caspase-1, leading to the maturation and secretion of potent inflammatory cytokines like IL-1 $\beta$ . **Homoplantagin** has been shown to inhibit this pathway by dose-dependently reducing the expression of TLR4 and its downstream adaptors[18]. It also controls ROS levels, thereby preventing the activation of the NLRP3 inflammasome and subsequent inflammatory cascade[18].



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Diagram 4: TLR4/NLRP3 Inflammasome Inhibition

## Attenuation of Apoptosis via Autophagy (AMPK/TFEB Pathway)

High glucose (HG) levels can induce vascular endothelial cell apoptosis, a key event in diabetic complications. **Homoplantagin** mitigates this by promoting autophagy through the AMPK/TFEB signaling pathway. It activates AMP-activated protein kinase (AMPK), the cell's master energy sensor. Activated AMPK inhibits the mTORC1 complex, a negative regulator of autophagy. Inhibition of mTORC1 results in the dephosphorylation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. Dephosphorylated TFEB translocates to the nucleus, where it drives the expression of autophagy and lysosome-related genes. This enhancement of autophagy helps clear damaged cellular components and protects the cell from apoptosis[4][16].

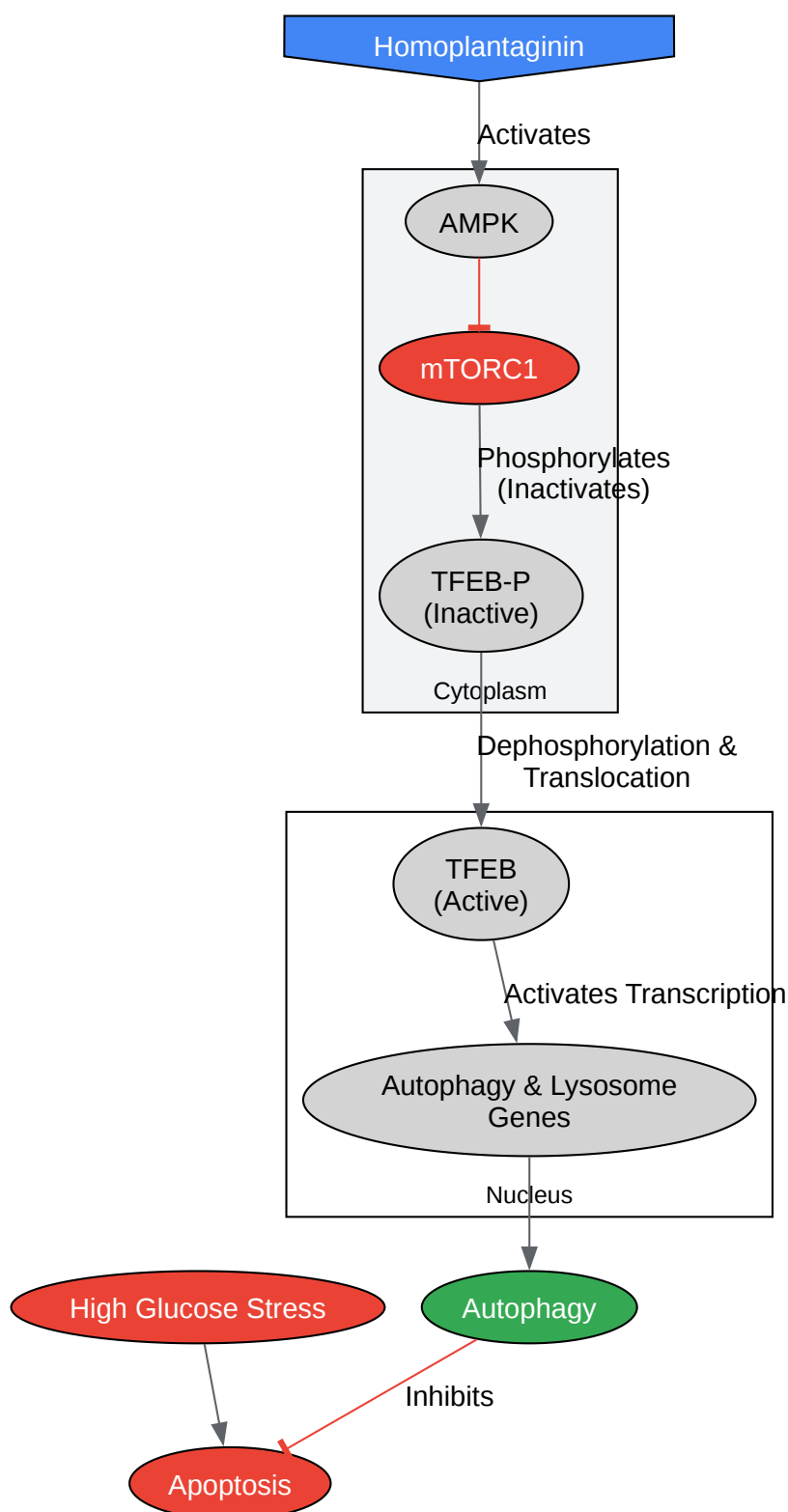


Diagram 5: AMPK/TFEB Autophagy Pathway Activation

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Diagram 5: AMPK/TFEB Autophagy Pathway Activation

## Conclusion

**Homoplantagin** is a multifaceted flavonoid glycoside with well-defined physical and chemical properties. Its significant biological activities are rooted in its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and metabolic homeostasis. The detailed protocols for its isolation and analysis provided herein serve as a valuable resource for researchers. The elucidated mechanisms of action, particularly its influence on the IKK $\beta$ , Nrf2, NLRP3, and AMPK/TFEB pathways, underscore its therapeutic potential and provide a strong rationale for its continued investigation in the development of novel treatments for inflammatory and metabolic diseases.

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